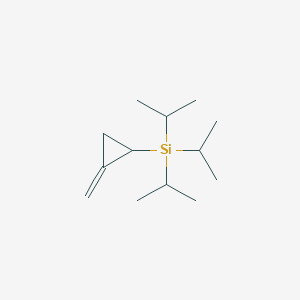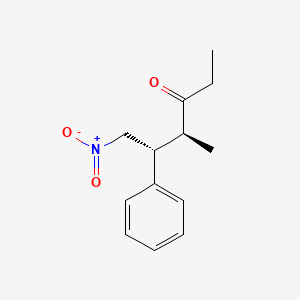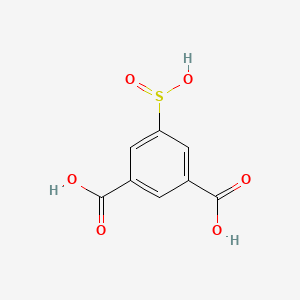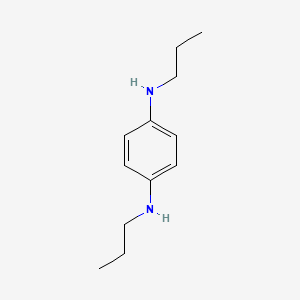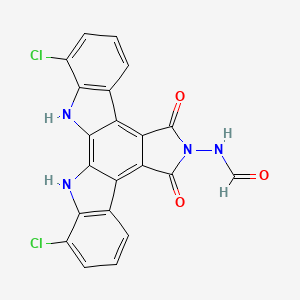
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology . This compound is particularly interesting because of its unique structure, which includes both indole and carbazole elements.
Méthodes De Préparation
The synthesis of indole derivatives, including Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, typically involves several steps. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like cerium (IV) oxide nanoparticles and reducing agents such as hydrazine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with cerium (IV) oxide nanoparticles can yield products with up to 96% yields .
Applications De Recherche Scientifique
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound is also used in the development of new therapeutic agents and in the study of various biological pathways.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, can be compared with other indole derivatives such as indole-3-acetic acid and indolo[2,3-a]carbazoles . These compounds share similar structural features but differ in their specific biological activities and applications. For example, indole-3-acetic acid is a plant hormone, while indolo[2,3-a]carbazoles are known for their antitumor activity .
Propriétés
Numéro CAS |
183747-17-3 |
|---|---|
Formule moléculaire |
C21H10Cl2N4O3 |
Poids moléculaire |
437.2 g/mol |
Nom IUPAC |
N-(5,21-dichloro-12,14-dioxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-13-yl)formamide |
InChI |
InChI=1S/C21H10Cl2N4O3/c22-10-5-1-3-8-12-14-15(21(30)27(20(14)29)24-7-28)13-9-4-2-6-11(23)17(9)26-19(13)18(12)25-16(8)10/h1-7,25-26H,(H,24,28) |
Clé InChI |
WFSBQRYDVUZTAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4)C(=CC=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


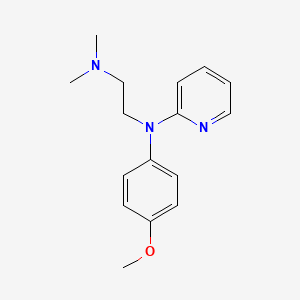
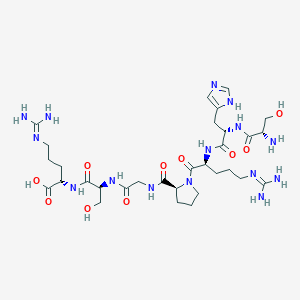
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
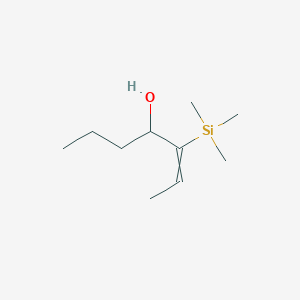
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
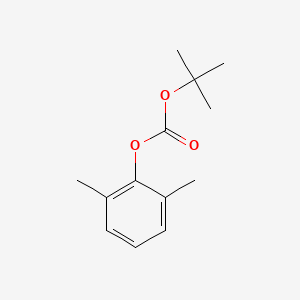
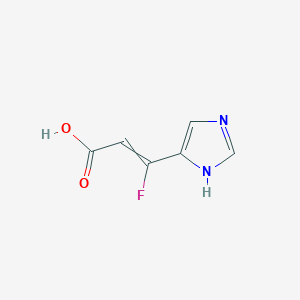
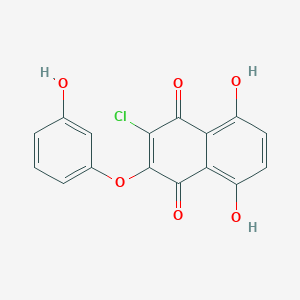
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
